

Baceridin: Cell Line Specific Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Baceridin*

Cat. No.: *B12382041*

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Introduction

Baceridin is a cyclic hexapeptide originally isolated from a plant-associated *Bacillus* strain. It has been identified as a proteasome inhibitor, exhibiting moderate cytotoxic activity against tumor cells.[1] **Baceridin**'s mechanism of action involves the inhibition of cell cycle progression and the induction of apoptosis through a p53-independent pathway.[1] This document provides detailed application notes and representative protocols for studying the effects of **Baceridin** on the human colorectal carcinoma cell line HCT116 and the human cervical cancer cell line HeLa, both of which have been used in initial studies of this compound.[1]

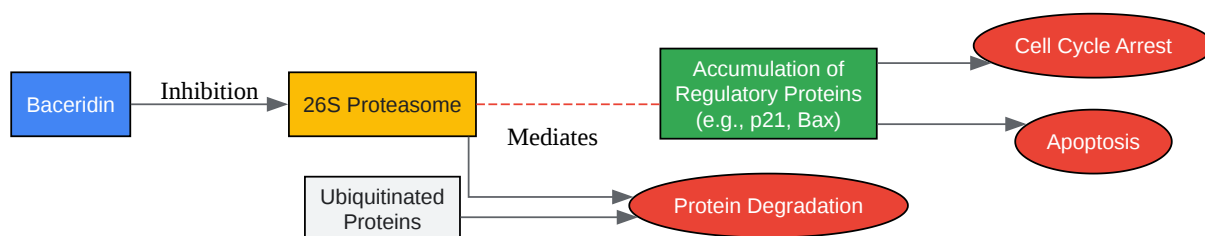
Data Presentation

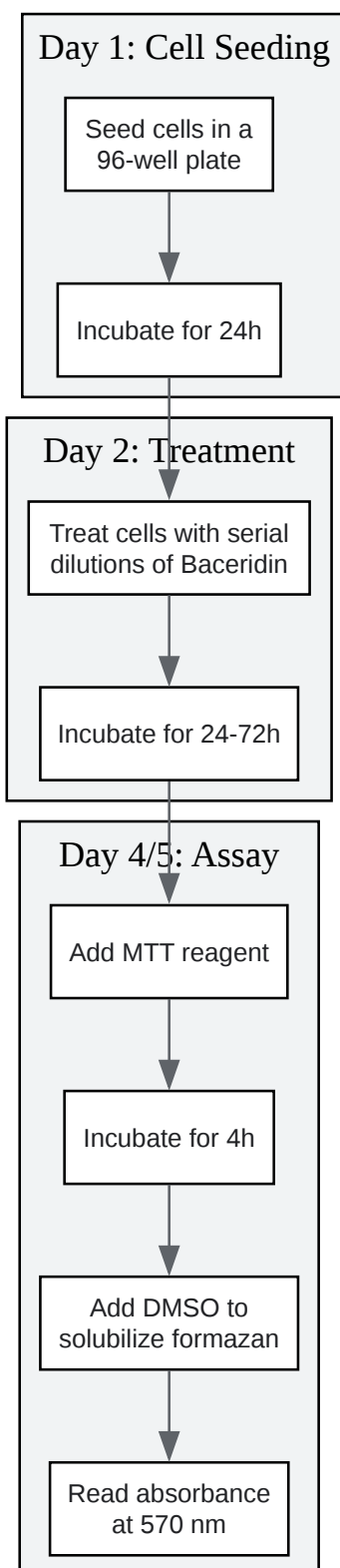
The following table summarizes the reported cytotoxic activity of **Baceridin**.

Compound	Cell Line	Activity	Concentration	Reference
Baceridin	HCT116, HeLa	Moderate Cytotoxicity	1-2 µg/mL	[1]

Signaling Pathway

Baceridin acts by inhibiting the 26S proteasome, a key cellular complex responsible for the degradation of ubiquitinated proteins. This inhibition leads to the accumulation of regulatory proteins that control the cell cycle and apoptosis, ultimately triggering programmed cell death.





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References

- 1. Baceridin, a cyclic hexapeptide from an epiphytic bacillus strain, inhibits the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
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